5-Hydroxyomeprazole sulphide

描述

5-Hydroxyomeprazole sulphide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyomeprazole sulphide typically involves multiple steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanylmethyl group.

Pyridine Ring Construction: The pyridine ring is constructed through a series of cyclization reactions involving methoxy-substituted aldehydes and amines.

Final Assembly: The final step involves the coupling of the benzimidazole and pyridine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanylmethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives and sulfoxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole and pyridine derivatives.

科学研究应用

Chemistry

In chemistry, 5-Hydroxyomeprazole sulphide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a potential drug candidate. Its benzimidazole core is known for its pharmacological activities, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in various industrial processes.

作用机制

The mechanism of action of 5-Hydroxyomeprazole sulphide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfanylmethyl group can interact with thiol-containing proteins, affecting their function. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.

相似化合物的比较

Similar Compounds

[6-Methoxy-1H-benzimidazol-2-yl]methanol: A simpler benzimidazole derivative with similar biological activities.

[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol: Another benzimidazole derivative with potential pharmacological applications.

[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol: A fluorinated benzimidazole derivative with enhanced biological activity.

Uniqueness

The uniqueness of 5-Hydroxyomeprazole sulphide lies in its complex structure, which combines the benzimidazole and pyridine rings with methoxy and sulfanylmethyl groups. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for scientific research and industrial applications.

生物活性

5-Hydroxyomeprazole sulphide is a metabolite of the proton pump inhibitor omeprazole, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetic properties, potential therapeutic effects, and implications in drug metabolism.

Metabolism and Pharmacokinetics

5-Hydroxyomeprazole is an inactive metabolite of omeprazole, which means it does not contribute to the pharmacological effects of inhibiting stomach acid production. However, it plays a significant role in the metabolic clearance of omeprazole from the body. The formation of 5-hydroxyomeprazole occurs primarily through hydroxylation by CYP2C19, while CYP3A4 is more involved in the formation of sulfone metabolites .

Key Pharmacokinetic Parameters:

- Half-Life: The half-life of 5-hydroxyomeprazole varies significantly between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2C19. In PMs, the half-life can extend up to 2.5 hours compared to approximately 0.9 hours in EMs .

- Area Under Curve (AUC): The AUC ratios indicate a higher concentration of omeprazole relative to its metabolites in PMs compared to EMs, suggesting altered metabolism in different genetic backgrounds .

Biological Activity and Effects

While 5-hydroxyomeprazole itself is considered inactive in terms of pharmacological action, its role as a metabolite is essential for understanding the overall effects of omeprazole. Studies have shown that metabolites can exhibit varying degrees of biological activity and influence drug interactions.

Case Studies and Research Findings

- CNS-Related Effects: Recent studies have explored the central nervous system (CNS) effects of omeprazole and its metabolites, including 5-hydroxyomeprazole. In vivo experiments demonstrated that different metabolites could have distinct profiles depending on the route of administration (oral vs. intravenous) and may influence CNS activity .

- Metabolite Identification: Research has identified several metabolites of omeprazole, including this compound, through advanced mass spectrometry techniques. These studies reveal that the metabolic profile can differ significantly based on various factors such as species and administration routes .

- Drug Interaction Studies: Investigations into drug interactions have shown that 5-hydroxyomeprazole can affect the pharmacokinetics of other drugs metabolized by CYP2C19 and CYP3A4. For instance, co-administration with inhibitors or inducers of these enzymes can significantly alter the plasma levels of omeprazole and its metabolites .

Summary Table: Pharmacokinetic Parameters

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

|---|---|---|

| Half-Life (hours) | 0.9 ± 0.2 | 2.5 ± 0.4 |

| AUC Ratio (Omeprazole:5-Hydroxyomeprazole) | 2.61 ± 1.50 | Higher values observed |

| Elimination Rate | Faster | Slower |

属性

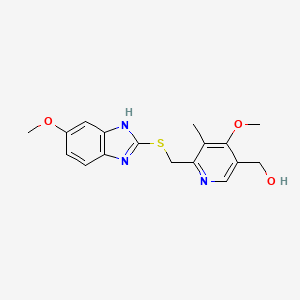

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-15(18-7-11(8-21)16(10)23-3)9-24-17-19-13-5-4-12(22-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRHWXYFTPMNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126257 | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103876-99-9 | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103876-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。